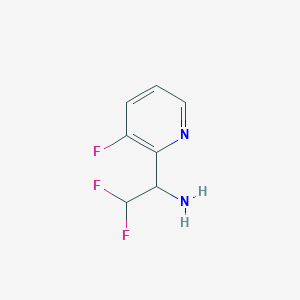
2-(5-Methylthiophen-2-YL)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylthiophen-2-YL)oxirane: is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring substituted with a methyl group at the 5-position and an oxirane ring attached to the 2-position of the thiophene ring. The presence of both the thiophene and oxirane rings imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylthiophen-2-YL)oxirane can be achieved through several synthetic routes. One common method involves the epoxidation of 5-methyl-2-thiophenecarboxaldehyde using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild reaction conditions. The reaction proceeds as follows:
5-Methyl-2-thiophenecarboxaldehyde+m-CPBA→this compound+by-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Methylthiophen-2-YL)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and halides to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: OsO4, KMnO4, H2O, room temperature.
Reduction: LiAlH4, NaBH4, dry ether, reflux.
Substitution: Nucleophiles (amines, thiols, halides), solvents (THF, DMF), room temperature to reflux.
Major Products Formed:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Applications De Recherche Scientifique
2-(5-Methylthiophen-2-YL)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(5-Methylthiophen-2-YL)oxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The thiophene ring may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins.
Comparaison Avec Des Composés Similaires
2-(5-Methylfuran-2-YL)oxirane: Similar structure with a furan ring instead of a thiophene ring.
2-(5-Methylpyridin-2-YL)oxirane: Similar structure with a pyridine ring instead of a thiophene ring.
2-(5-Methylbenzene-2-YL)oxirane: Similar structure with a benzene ring instead of a thiophene ring.
Comparison: 2-(5-Methylthiophen-2-YL)oxirane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan, pyridine, or benzene rings. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H8OS |
|---|---|
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
2-(5-methylthiophen-2-yl)oxirane |
InChI |
InChI=1S/C7H8OS/c1-5-2-3-7(9-5)6-4-8-6/h2-3,6H,4H2,1H3 |
Clé InChI |
MQYSUGSYRQAHKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


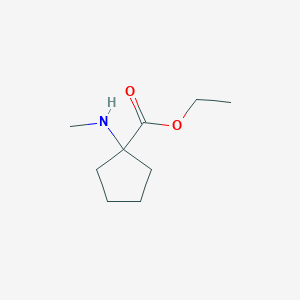
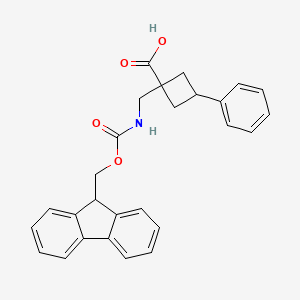
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
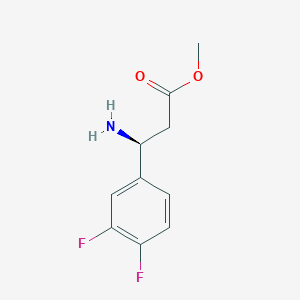
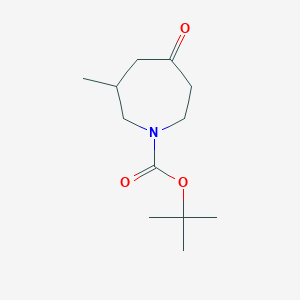
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
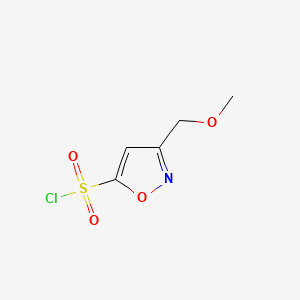
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
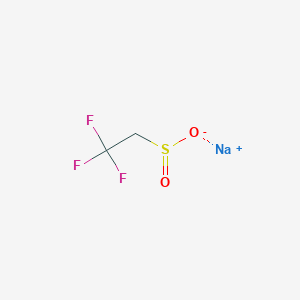
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
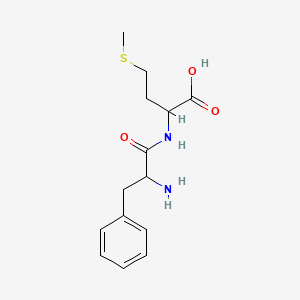

![3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13541980.png)
